molecular formula C12H20BrNO2 B2424537 Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2138222-92-9

Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2424537
CAS No.: 2138222-92-9
M. Wt: 290.201
InChI Key: LTSPQYYFBBRVCY-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a bromine atom and a tert-butyl ester group. The presence of nitrogen in the bicyclic ring system makes it an interesting subject for studies in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-6-azabicyclo[32One common method involves the cyclization of a suitable precursor, such as a 3-azabicyclo[3.2.1]octane derivative, followed by bromination and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can modify the bicyclic ring system .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the bromine atom can influence its binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions .

Properties

IUPAC Name

tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-7-8-4-9(13)6-10(14)5-8/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSPQYYFBBRVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138222-92-9
Record name tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate
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